molecular formula C21H25N3O4 B11090755 N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11090755
M. Wt: 383.4 g/mol
InChI Key: CEEUPLFQORRVEV-HYARGMPZSA-N
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Description

N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and methoxy functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the condensation of 4-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methoxy group may produce a hydroxyl derivative.

Scientific Research Applications

N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[1-(4-HYDROXYPHENYL)-2-METHYLPROPAN-2-YL]-2-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)-2-methylpropan-2-yl]-N'-[(E)-(4-methoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C21H25N3O4/c1-21(2,13-15-4-8-17(25)9-5-15)23-19(26)12-20(27)24-22-14-16-6-10-18(28-3)11-7-16/h4-11,14,25H,12-13H2,1-3H3,(H,23,26)(H,24,27)/b22-14+

InChI Key

CEEUPLFQORRVEV-HYARGMPZSA-N

Isomeric SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)O)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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